molecular formula C10H12ClN3S B8437471 3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine

3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine

Cat. No.: B8437471
M. Wt: 241.74 g/mol
InChI Key: GDQCKLCCSNUYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine is a synthetic organic compound that features a chloro-substituted phenyl ring and an imidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine typically involves multi-step organic reactions. A common route might include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Attachment of the sulfanyl group: The imidazole ring can be functionalized with a sulfanyl group using thiolation reactions.

    Chlorination of the phenyl ring: The phenyl ring can be chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final step involves coupling the chlorinated phenyl ring with the imidazole-sulfanyl moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production. This includes:

    Selection of cost-effective reagents: .

    Optimization of reaction conditions: to maximize yield and purity.

    Implementation of efficient purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced imidazole derivatives.

    Substitution products: Various substituted phenylamines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine depends on its specific biological target. Generally, it may involve:

    Binding to specific receptors or enzymes: .

    Inhibition of enzyme activity: .

    Modulation of signaling pathways: .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(1-methyl-4,5-dihydro-1H-imidazol-2-ylsulfanyl)-phenylamine: .

    3-chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)-phenylamine: .

Uniqueness

3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H12ClN3S

Molecular Weight

241.74 g/mol

IUPAC Name

3-chloro-4-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]aniline

InChI

InChI=1S/C10H12ClN3S/c1-14-5-4-13-10(14)15-9-3-2-7(12)6-8(9)11/h2-3,6H,4-5,12H2,1H3

InChI Key

GDQCKLCCSNUYIR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1SC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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